Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
CAS No.:
Cat. No.: VC17493826
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO3 |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate |
| Standard InChI | InChI=1S/C17H23NO3/c1-20-16(19)15-12-18(11-14-5-3-2-4-6-14)13-17(15)7-9-21-10-8-17/h2-6,15H,7-13H2,1H3 |
| Standard InChI Key | RDTXYFOCJZONKG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CN(CC12CCOCC2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a spiro[4.5]decane skeleton, where a pyrrolidine ring (5-membered nitrogen-containing cycle) is fused to an oxane ring (6-membered oxygen-containing cycle) at a single spiro carbon atom. The benzyl group at position 2 and the methyl ester at position 4 introduce steric and electronic modifications that influence reactivity and biological interactions.
Molecular Data
Key identifiers and structural descriptors are summarized below:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
| Molecular Formula | C₁₇H₂₃NO₃ | |
| Molecular Weight | 289.4 g/mol | |
| Canonical SMILES | COC(=O)C1CN(CC12CCOCC2)CC3=CC=CC=C3 | |
| InChI Key | RDTXYFOCJZONKG-UHFFFAOYSA-N |
The spiro junction creates a rigid three-dimensional framework, which is critical for selective interactions with biological targets such as enzymes or receptors .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with tetrahydropyran derivatives or halogenated precursors. A multi-step approach is employed:
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Ring Formation: Cyclization of a tetrahydropyran intermediate with a benzylamine derivative generates the spirocyclic core.
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Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution or Mitsunobu reaction .
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Purification: Chromatographic techniques yield >95% purity, as noted in commercial catalog entries .
Challenges in Synthesis
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Stereochemical Control: The spiro carbon’s configuration requires chiral catalysts or resolution techniques to avoid racemization .
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Functional Group Compatibility: The oxane ring’s oxygen and the ester group necessitate anhydrous conditions to prevent hydrolysis .
Chemical Properties and Reactivity
Stability and Degradation
The compound is stable under inert atmospheres but susceptible to:
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Hydrolysis: The ester group reacts with aqueous acids or bases, forming carboxylic acid derivatives .
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Oxidation: The benzyl group may undergo radical-mediated oxidation to form benzoic acid analogs.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Central Nervous System (CNS) Drugs: Its ability to cross the blood-brain barrier is under investigation .
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Anticancer Agents: Spirocycles are known to interfere with tubulin polymerization, a mechanism relevant to oncology .
Material Science
The rigid spiro structure is explored in:
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